L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-
Overview
Description
L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is a synthetic amino acid derivative. It is also known as N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-norleucinamide . The compound has a molecular formula of C17H25N3O4 .
Molecular Structure Analysis
The molecular structure of L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl- is represented by the InChI code: 1S/C19H29N3O4/c1-4-8-15 (18 (24)21-16 (17 (20)23)11-13 (2)3)22-19 (25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3, (H2,20,23) (H,21,24) (H,22,25)/t15-,16-/m0/s1 . The molecular weight of the compound is 335.4 g/mol .Scientific Research Applications
Enzyme Substrate Interaction
- L-Norleucinamide derivatives exhibit varying rates of hydrolysis when exposed to trypsin, an enzyme that breaks down proteins. The rate of hydrolysis is influenced by the side chain of the N-terminal amino acid residue, highlighting its role in enzyme-substrate interactions (Izumiya et al., 1960).
Amino Acid and Peptide Solution Behavior
- In studies of amino acid amides and peptide amides in aqueous solutions, the energetics and interactions of compounds including N-acetyl-L-alaninamide have been investigated. The study contributes to understanding the effects of molecular structure and substitution on solute interactions in solutions (Blackburn et al., 1982).
Inhibitor Binding and Structural Analysis
- O-[[(1R)-[[N-(Phenylmethoxycarbonyl)-L-alanyl]amino]ethyl] hydroxyphosphinyl]-L-3-phenyllacetate, a related compound, binds strongly to carboxypeptidase A, an enzyme important in protein metabolism. The structure of this complex has been determined, providing insights into enzyme-inhibitor interactions and potential therapeutic applications (Kim & Lipscomb, 1990).
Carbonyl Ylide Formation and Chemical Reactions
- The intramolecular formation of carbonyl ylides, which are intermediates in chemical reactions, has been catalyzed using compounds derived from amino acids like L-norleucine. This study is significant in the field of synthetic organic chemistry (Enßle et al., 2012).
Enzyme Activity and Mutational Studies
- Mutations in L‐Alanine dehydrogenase have shown novel activity on larger amino acids like norleucine, providing insights into enzyme substrate specificity and potential for bioengineering applications (Aldeborgh & Mundorff, 2012).
Thermodynamic and Crystallographic Studies
- Studies on the thermodynamic properties and crystal features of small peptides, including derivatives of amino acids like norleucine, contribute to the understanding of their behavior in solid states, which is vital in material science and pharmaceutical formulation (Barone & Puliti, 1999).
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-3-4-10-14(15(18)21)20-16(22)12(2)19-17(23)24-11-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3,(H2,18,21)(H,19,23)(H,20,22)/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNTUYBFBNVSGD-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.